molecular formula C12H14O4 B1347123 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid CAS No. 55007-22-2

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

Cat. No. B1347123
CAS RN: 55007-22-2
M. Wt: 222.24 g/mol
InChI Key: DAVYMGMWMJJLHA-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid (MMBOBA) is an organic acid with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmaceuticals. It is a versatile compound with a wide range of properties, including a low melting point, a low boiling point, and low solubility in water. MMBOBA has been extensively studied in recent years due to its potential applications in drug design and drug delivery.

Scientific Research Applications

Pharmacological and Anti-Cancer Potential

Research on compounds structurally related to 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, such as 4′-Geranyloxyferulic acid (GOFA), indicates potential anti-inflammatory and anti-tumor properties. GOFA, an oxyprenylated ferulic acid derivative, has been studied for its effectiveness as a dietary colon cancer chemopreventive agent in vivo. The protective effect on colon cancer growth and development has been recorded when administered to animals with induced colon adenoma and adenocarcinoma, showcasing its valuable potential as a therapeutic agent (Epifano et al., 2015).

Antioxidant and Therapeutic Applications

Syringic acid (SA), another phenolic compound, exhibits a wide range of therapeutic applications, including the prevention of diabetes, cardiovascular diseases, cancer, and possesses antioxidant, antimicrobial, anti-inflammatory, neuro, and hepatoprotective activities. SA's strong antioxidant activity may confer beneficial effects for human health, demonstrating the significant potential of phenolic compounds in modulating enzyme activity and protein dynamics for therapeutic purposes (Srinivasulu et al., 2018).

Environmental and Wastewater Treatment Applications

In the context of environmental science, research on the sorption of phenoxy herbicides to soil and organic matter reveals insights into the remediation and degradation of pollutants. These studies suggest that soil organic matter and iron oxides are relevant sorbents for phenoxy herbicides, which could be related to the removal mechanisms for compounds similar to 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid in environmental settings (Werner et al., 2012).

Analytical and Industrial Importance

The analysis of antioxidant activity in various compounds, including potentially 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, is crucial in fields ranging from food engineering to medicine. Critical reviews of tests used to determine antioxidant activity emphasize the importance of understanding the detection mechanisms, applicability, advantages, and disadvantages of these methods. This knowledge is essential for assessing the kinetics or equilibrium states in antioxidant analysis or the determination of the antioxidant capacity of complex samples, which can include phenolic compounds and their derivatives (Munteanu & Apetrei, 2021).

properties

IUPAC Name

4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8-3-5-11(16-2)9(7-8)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVYMGMWMJJLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305626
Record name 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

CAS RN

55007-22-2
Record name 55007-22-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl-4-keto-γ-(2-methoxy-5-methylphenyl)-butyrate (180 g, 0.81 mole) and 1200 mL 20% NaOH was stirred at reflux for 3 hours. After cooling to 0°, the solution was acidified with concentrated HCl. The solid was filtered, washed with water, dried (in-vacuo) to yield 145 g orange solid. Recrystallization from CCl4 yielded 123 g light yellow powder, (68%).
Quantity
180 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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